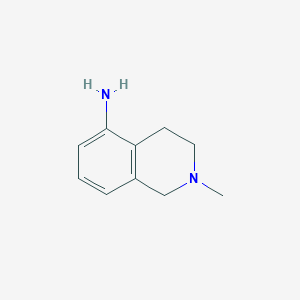
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine
Overview
Description
“2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine” is a chemical compound with the molecular weight of 235.16 . It is also known by its IUPAC name "2-methyl-1,2,3,4-tetrahydro-5-isoquinolinamine dihydrochloride" .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, which includes “2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine”, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The InChI code for this compound is "1S/C10H14N2.2ClH/c1-12-6-5-9-8(7-12)3-2-4-10(9)11;;/h2-4H,5-7,11H2,1H3;2*1H" . This indicates the presence of a tetrahydroisoquinoline ring with a methyl group and an amine group attached.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 235.16 . The compound’s InChI key is provided, which can be used to derive its molecular structure .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future research directions for “2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine” and similar compounds could involve further exploration of their biological activities and potential applications in treating various diseases . The development of novel tetrahydroisoquinoline analogs with potent biological activity is also a promising area of research .
properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-6-5-9-8(7-12)3-2-4-10(9)11/h2-4H,5-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWNTTVDTPIYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

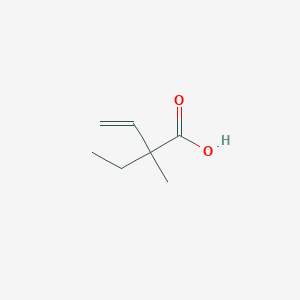
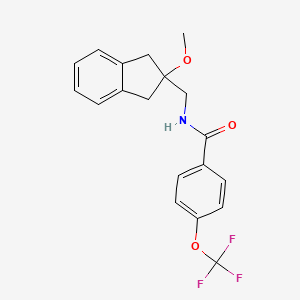


![Methyl 2-[4-(prop-2-enamido)phenyl]acetate](/img/structure/B2788499.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide](/img/structure/B2788500.png)
![4-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2788501.png)

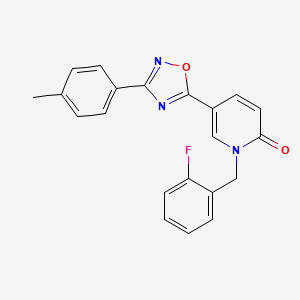
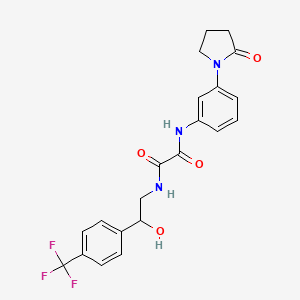
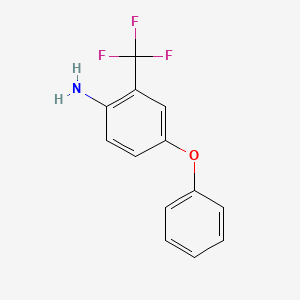
![4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2788509.png)
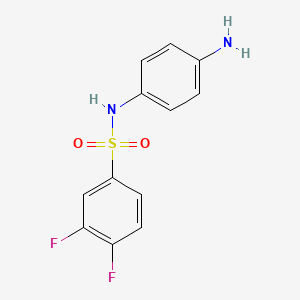
![5-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2788513.png)